molecular formula C17H14F3NO3S B13008812 4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one

4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one

Cat. No.: B13008812
M. Wt: 369.4 g/mol
InChI Key: TWYWGOILCVLOMW-UHFFFAOYSA-N
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Description

4,4,7-Trifluoro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is a fluorinated organic compound with a complex structure It features a trifluoromethyl group, a tosyl group, and a benzoazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,7-Trifluoro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one typically involves multiple steps. One common route includes the following steps:

    Formation of the benzoazepinone core: This can be achieved by cyclization reactions involving appropriate starting materials such as substituted anilines and ketones.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,7-Trifluoro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoazepinones.

Scientific Research Applications

4,4,7-Trifluoro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4,4,7-Trifluoro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The tosyl group can also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,7-Trifluoro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is unique due to its combination of a trifluoromethyl group and a tosyl group on a benzoazepinone core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H14F3NO3S

Molecular Weight

369.4 g/mol

IUPAC Name

4,4,7-trifluoro-1-(4-methylphenyl)sulfonyl-2,3-dihydro-1-benzazepin-5-one

InChI

InChI=1S/C17H14F3NO3S/c1-11-2-5-13(6-3-11)25(23,24)21-9-8-17(19,20)16(22)14-10-12(18)4-7-15(14)21/h2-7,10H,8-9H2,1H3

InChI Key

TWYWGOILCVLOMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(=O)C3=C2C=CC(=C3)F)(F)F

Origin of Product

United States

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